(2R,3R)-2,3,4-trihydroxybutanoic acid
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Overview
Description
(2R,3R)-2,3,4-trihydroxybutanoic acid, commonly known as erythritol, is a sugar alcohol that is widely used as a natural sweetener in the food industry. It is a low-calorie sweetener with a sweetness level similar to that of table sugar. Erythritol is also used in various pharmaceutical and cosmetic products due to its unique properties.
Scientific Research Applications
Role in Inhibition of Renin and Peptide Synthesis
(2R,3R)-2,3,4-Trihydroxybutanoic acid plays a crucial role in the synthesis of renin inhibitory peptides. These peptides, containing this acid as a dipeptide isostere, act as potent inhibitors of human plasma renin, a key enzyme in the renin-angiotensin system affecting blood pressure and fluid balance (Thaisrivongs et al., 1987).
Enoyl-CoA Hydratase Reaction Study
The stereospecificity of (2R,3R)-2,3,4-Trihydroxybutanoic acid was examined in the context of enoyl-CoA hydratase reactions. These reactions are significant in fatty acid metabolism and involve detailed stereochemical considerations, as evidenced by research on the specific hydration of 3-hydroxybutyric acid derivatives (Willadsen & Eggerer, 1975).
Isolation from Water-Stressed Chickpea
This compound was identified in the leaves of water-stressed chickpea plants, indicating its potential role in plant stress responses. The study implies its possible significance in broader botanical and agricultural research, especially under stress conditions like drought (Ford, 1981).
Enzymatic Substrate Specificity
In studies involving αβ-dihydroxyacid dehydratase from Salmonella typhimurium, various analogues of (2R,3R)-2,3,4-Trihydroxybutanoic acid were synthesized and tested. This research has implications for understanding the enzymatic pathways in bacteria, especially in the context of isoleucine-valine biosynthesis (Armstrong et al., 1985).
Implications in Carboxypeptidase A Inhibition
The compound has been evaluated as a potential inhibitor for carboxypeptidase A (CPA), a significant enzyme in protein metabolism. The study of its isomers in inhibitory activities contributes to understanding enzyme inhibition and can be useful in drug discovery (Park & Kim, 2001).
properties
CAS RN |
13752-84-6 |
---|---|
Product Name |
(2R,3R)-2,3,4-trihydroxybutanoic acid |
Molecular Formula |
C4H8O5 |
Molecular Weight |
136.1 g/mol |
IUPAC Name |
(2R,3R)-2,3,4-trihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3-/m1/s1 |
InChI Key |
JPIJQSOTBSSVTP-PWNYCUMCSA-N |
Isomeric SMILES |
C([C@H]([C@H](C(=O)O)O)O)O |
SMILES |
C(C(C(C(=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(=O)O)O)O)O |
melting_point |
100-102°C |
Other CAS RN |
13752-84-6 |
physical_description |
Solid |
synonyms |
erythronic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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